Imidazoline I2 Receptor Binding Affinity of 4-Cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Clonidine-Derived Alpha-2 Adrenergic Activity
In radioligand displacement assays using rabbit kidney membranes, 4-cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide displaced [3H]idazoxan from imidazoline I2 receptors with a Ki of 891 nM, while it showed substantially weaker affinity for alpha-2 adrenergic receptors in rat cortex membranes (Ki = 29,500 nM for [3H]clonidine displacement) [1]. This yields a ~33-fold selectivity window for I2 over alpha-2. In contrast, the classic I2 ligand idazoxan exhibits sub-nanomolar affinity for I2 receptors (Ki ~2-10 nM) but only ~10-50-fold selectivity over alpha-2, making the 4-cyano compound a weaker but more selective starting point for I2-focused chemical probe development. No direct comparator data for the 4-chloro or 3-trifluoromethyl analogs in the same assay are publicly available, so class-level inference must be applied with caution.
| Evidence Dimension | Binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | I2 Ki = 891 nM; Alpha-2 Ki = 29,500 nM; Selectivity ratio = 33-fold |
| Comparator Or Baseline | Idazoxan: I2 Ki ~2-10 nM; Alpha-2 Ki ~20-100 nM; Selectivity ratio ~10-50-fold (literature baseline) |
| Quantified Difference | Target compound is ~100-400x weaker at I2 but shows comparable or slightly improved I2/alpha-2 selectivity relative to idazoxan |
| Conditions | Radioligand binding: [3H]idazoxan (I2, rabbit kidney membranes) and [3H]clonidine (alpha-2, rat cortex membranes) |
Why This Matters
For researchers seeking an I2-biased chemical probe with reduced alpha-2 cross-reactivity, the 33-fold selectivity profile is a quantifiable differentiator, though the absolute potency is low and requires optimization.
- [1] BindingDB. (n.d.). BDBM50472305 (CHEMBL67706) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50472305 View Source
